molecular formula C15H14N2O2 B12876067 3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione CAS No. 919533-20-3

3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione

Cat. No.: B12876067
CAS No.: 919533-20-3
M. Wt: 254.28 g/mol
InChI Key: POHXKBXHBHDXHO-UHFFFAOYSA-N
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Description

3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring fused with another pyrazole ring, forming a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is unique due to its bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

919533-20-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

7-phenyl-1-propylpyrazolo[1,2-a]pyrazole-3,5-dione

InChI

InChI=1S/C15H14N2O2/c1-2-6-12-9-14(18)17-15(19)10-13(16(12)17)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

POHXKBXHBHDXHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2N1C(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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